1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 66373-27-1
VCID: VC20331528
InChI: InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone

CAS No.: 66373-27-1

Cat. No.: VC20331528

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone - 66373-27-1

Specification

CAS No. 66373-27-1
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone
Standard InChI InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Standard InChI Key ILOOZGLVZSXGTQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2

Introduction

Key Findings

1-(4-Methyl-2-phenylpyrimidin-5-yl)ethanone (C₁₃H₁₂N₂O, MW 212.25 g/mol) is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl, phenyl, and acetyl groups. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry and materials science. This report synthesizes data from peer-reviewed literature, chemical databases, and structural analyses to provide a detailed profile of the compound.

Structural Characterization

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) with three substituents:

  • 4-Methyl group: Attached to position 4 of the pyrimidine ring.

  • 2-Phenyl group: A benzene ring bonded to position 2.

  • 5-Ethanone group: An acetyl group (–COCH₃) at position 5.

The IUPAC name, 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₃H₁₂N₂O
Molecular weight212.25 g/mol
XLogP3 (lipophilicity)1.9
Hydrogen bond acceptors3
Rotatable bonds2

Spectroscopic Identifiers

  • SMILES: CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)C

  • InChIKey: OBHXCBIICBMTPY-UHFFFAOYSA-N
    These identifiers facilitate database searches and computational modeling.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multi-step routes leveraging pyrimidine ring formation and functionalization:

Pyrimidine Core Assembly

A common approach involves the condensation of β-diketones with guanidine derivatives. For example:

  • Enaminone intermediate: Reacting 1-(4-methyl-2-aminothiazol-5-yl)ethanone with dimethylformamide–dimethylacetal (DMF–DMA) yields an enaminone precursor .

  • Cyclization: Microwave-assisted cyclization with phenylguanidine forms the pyrimidine ring .

Functionalization

  • Friedel–Crafts acylation: Introduces the acetyl group at position 5 .

  • Suzuki coupling: Attaches the phenyl group at position 2 using palladium catalysts .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Enaminone formationDMF–DMA, reflux, 12 h75%
CyclizationPhenylguanidine, MW, 150°C68%
AcylationAcetyl chloride, AlCl₃, 0°C82%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Purification via recrystallization (ethanol/water) achieves >98% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (23 mg/mL) and chloroform (15 mg/mL) .

  • Stability: Stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the acetyl group .

Computational Predictions

  • pKa: 8.3 (estimated for the pyrimidine nitrogen) .

  • Bioavailability: High membrane permeability (LogP = 1.9) suggests favorable absorption .

CompoundTargetIC₅₀Selectivity
12u (CDK9 inhibitor)CDK97 nM>80× vs CDK2
1-(4-Methyl-2-phenyl)Not tested

Materials Science

The phenyl and acetyl groups enable π-stacking interactions, making the compound a candidate for organic semiconductors or metal-organic frameworks (MOFs).

Future Directions

  • Biological Screening: Prioritize assays against cancer cell lines and kinase panels.

  • Derivatization: Explore substitutions at positions 4 and 5 to enhance potency or selectivity.

  • Computational Studies: Molecular docking to predict target engagement.

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